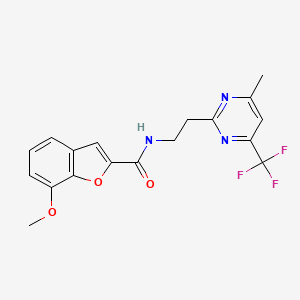

7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked via an ethyl chain to a substituted pyrimidine moiety. Key structural features include:

- Benzofuran ring: A 7-methoxy substitution enhances electron density and may influence binding interactions.

- Ethyl linker: Provides conformational flexibility for optimal molecular docking.

Structural characterization of such compounds typically employs X-ray crystallography using software like SHELX, which is widely utilized for small-molecule refinement .

Properties

IUPAC Name |

7-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3/c1-10-8-14(18(19,20)21)24-15(23-10)6-7-22-17(25)13-9-11-4-3-5-12(26-2)16(11)27-13/h3-5,8-9H,6-7H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIPCKXDFARQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a substituted urea and an appropriate diketone or aldehyde under acidic conditions.

Coupling of the Pyrimidine and Benzofuran Units: The pyrimidine and benzofuran units are coupled through a nucleophilic substitution reaction, where the ethyl group on the pyrimidine reacts with the carboxamide group on the benzofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

- The compound has shown significant effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer).

- Mechanisms include induction of apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Activity

- Exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential antifungal properties have also been observed.

3. Anti-inflammatory Properties

- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in inflammatory diseases.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide against various cancer cell lines. The results demonstrated that the compound induced apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The study revealed that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the benzofuran core provides a stable scaffold for these interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares functional motifs with other trifluoromethylpyrimidine derivatives. Below is a comparative analysis with a related compound from :

Table 1: Structural and Analytical Comparison

Impact of Structural Variations

- Benzofuran vs.

- Substituent Effects: The 7-methoxy group in the target compound may improve solubility compared to the 2,3-difluoro and ethylamino groups in the patent compound. Both compounds utilize trifluoromethyl groups to resist metabolic degradation, a common strategy in drug design .

- Analytical Data : The patent compound’s shorter HPLC retention time (1.27 minutes) suggests higher polarity, likely due to its ionizable spirocyclic amine and hydrochloride salt form .

Research Findings and Implications

- Metabolic Stability : Trifluoromethylpyrimidine derivatives exhibit enhanced stability due to the electron-withdrawing effects of the CF₃ group, as seen in both compounds .

- Target Affinity : The ethyl linker in the target compound may allow better accommodation in hydrophobic binding pockets compared to the bulkier diazaspiro system.

- Synthetic Challenges : The patent compound’s multi-step synthesis (e.g., azeotropic distillation, use of tetrabutyl ammonium iodide) highlights complexities in introducing spirocyclic frameworks, whereas the target compound’s simpler structure may favor scalable production .

Biological Activity

7-Methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a benzofuran core substituted with a methoxy group at the 7-position and an ethyl chain linked to a pyrimidine derivative. The trifluoromethyl group on the pyrimidine ring enhances its lipophilicity and may contribute to its biological activity.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed potent inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. The introduction of specific substituents can enhance this activity through improved binding affinity to tubulin .

Antibacterial and Antiviral Properties

Benzofuran compounds are also noted for their antibacterial and antiviral activities. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and viruses, potentially through mechanisms involving disruption of cellular processes or interference with viral replication pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by findings that similar derivatives can inhibit inflammatory mediators such as COX and LOX enzymes. These enzymes are pivotal in the inflammatory response, and their inhibition can lead to reduced inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and binding affinity |

| Trifluoromethyl Group | Increases metabolic stability |

| Benzofuran Core | Central to antitumor activity through tubulin inhibition |

Case Studies

- In Vitro Studies : A focused library screening revealed that benzofuran derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index .

- In Vivo Models : Animal studies demonstrated significant reductions in tumor growth when treated with similar benzofuran compounds, supporting their potential as effective anticancer agents .

- Inflammation Models : Compounds with structural similarities showed significant reductions in edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.